Acetamide, N-(2,2-diphenylethenyl)-
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Overview
Description
Acetamide, N-(2,2-diphenylethenyl)- is an organic compound with the molecular formula C16H15NO It is a derivative of acetamide where the hydrogen atom of the amide group is replaced by a 2,2-diphenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2,2-diphenylethenyl)- can be achieved through several methods. One common approach involves the reaction of 2,2-diphenylethylamine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of Acetamide, N-(2,2-diphenylethenyl)- often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, purification through recrystallization, and quality control measures to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2,2-diphenylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
Acetamide, N-(2,2-diphenylethenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Acetamide, N-(2,2-diphenylethenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Acetamide: A simpler derivative with the formula CH3CONH2.
N,N-Dimethylacetamide: A related compound with two methyl groups attached to the nitrogen atom.
Benzamide: Another derivative where the hydrogen atom of the amide group is replaced by a phenyl group.
Uniqueness
Acetamide, N-(2,2-diphenylethenyl)- is unique due to its 2,2-diphenylethenyl group, which imparts distinct structural and chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
1722-89-0 |
---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
N-(2,2-diphenylethenyl)acetamide |
InChI |
InChI=1S/C16H15NO/c1-13(18)17-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12H,1H3,(H,17,18) |
InChI Key |
VEXNWJOEVUWLFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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